
2-(4-tert-Butylbenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, paper describes a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position. This method involves a regioselective addition of tert-butyl magnesium reagents to pyridine precursors, followed by microwave-assisted aromatization. Similarly, paper details the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These methods could potentially be adapted for the synthesis of "2-(4-tert-Butylbenzoyl)pyridine" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized in several papers. For example, paper discusses the crystal structure of a pyridine derivative with tert-butyl and chlorophenyl groups, where molecules are linked by hydrogen bonds and π-π stacking interactions. Paper provides X-ray crystallographic analysis of a thieno[2,3-c]pyridine derivative, revealing intramolecular hydrogen bonding. These findings suggest that "2-(4-tert-Butylbenzoyl)pyridine" may also exhibit specific structural features such as hydrogen bonding and π-π interactions that could influence its properties and reactivity.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is not extensively covered in the provided papers. However, the synthesis methods described in papers and imply that pyridine derivatives can participate in various chemical reactions, such as nucleophilic addition and Schiff base formation. These reactions could be relevant when considering the chemical reactivity of "2-(4-tert-Butylbenzoyl)pyridine" in different contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are indirectly inferred from the synthesis and structural analyses. For instance, the presence of tert-butyl groups in the molecules discussed in papers and suggests that steric effects could play a significant role in the physical and chemical behavior of these compounds. Additionally, the hydrogen bonding and π-π interactions mentioned in papers and could affect the solubility, melting points, and other physical properties of pyridine derivatives, including "2-(4-tert-Butylbenzoyl)pyridine".
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
Low-spin and Spin-crossover Iron(II) Complexes
The study by Barbora Brachňaková et al. (2020) utilized derivatives of 2-(4-tert-Butylbenzoyl)pyridine in the synthesis of low-spin and spin-crossover iron(II) complexes. These complexes exhibited temperature and light-triggered spin-crossover behavior, providing insights into the thermal and light-induced spin state switching in coordination chemistry Dalton Transactions.
Heck Coupling Catalysts
A study by S. Ojwach, G. Westman, and J. Darkwa (2007) described the synthesis of palladium complexes incorporating 2-(4-tert-Butylbenzoyl)pyridine and its analogs. These complexes were efficient catalysts for the Heck coupling reaction, a valuable process in organic synthesis for forming carbon-carbon bonds Polyhedron.
Catalysis and Material Science
Ruthenium(II) Carbonyl Chloride Complexes
Research conducted by Yong Cheng et al. (2009) explored the synthesis of ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes derived from 2-(4-tert-Butylbenzoyl)pyridine. These complexes showed catalytic activities in hydrogen transfer reactions, highlighting their potential in catalytic processes Dalton Transactions.
Dye-Sensitized Solar Cells
Dan Xu et al. (2013) investigated the use of a pyridinyl-functionalized ionic liquid additive derived from 2-(4-tert-Butylbenzoyl)pyridine for enhancing the performance of dye-sensitized solar cells (DSSCs). This approach offered a method to overcome the limitations posed by volatile organic additives, suggesting a path forward for the development of more stable and efficient DSSCs Electrochimica Acta.
Molecular Recognition
DNA Binding Agents
The differential role of the positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles, related to the chemical structure of interest, was analyzed by P. Chaudhuri, B. Ganguly, and S. Bhattacharya (2007). These compounds, akin to the bisbenzimidazole Hoechst 33258, demonstrated specific DNA binding affinities, providing a foundation for understanding the molecular recognition process between such compounds and duplex DNA The Journal of Organic Chemistry.
Zukünftige Richtungen
The future directions for “2-(4-tert-Butylbenzoyl)pyridine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . This could open up new possibilities for the development of novel bioactive molecules.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJGASQUBZLMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442137 |
Source


|
| Record name | 2-(4-tert-Butylbenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylbenzoyl)pyridine | |
CAS RN |
157592-45-5 |
Source


|
| Record name | 2-(4-tert-Butylbenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

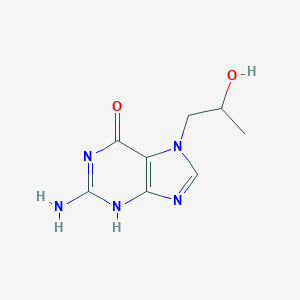
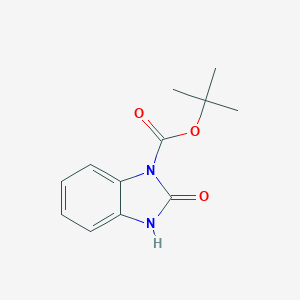
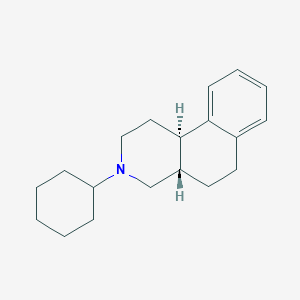
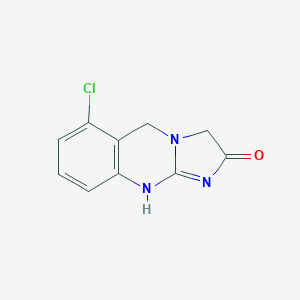
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

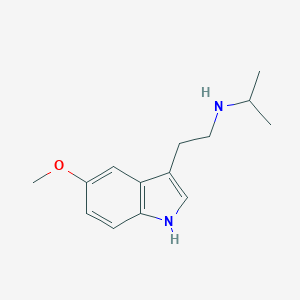

![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)

